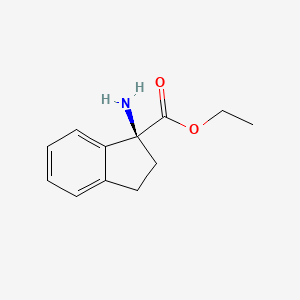

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3/t12-/m0/s1 |

InChI Key |

UBJMPCLTXLHGKE-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCC2=CC=CC=C21)N |

Canonical SMILES |

CCOC(=O)C1(CCC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Indene Core Formation

The indene bicyclic framework is typically constructed via intramolecular cyclization of appropriately substituted precursors. U.S. Patent US4788130A discloses a general approach for synthesizing 2,3-dihydro-1H-indene derivatives through acid-catalyzed cyclization of γ-keto esters or γ-keto amides . For (S)-ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, a modified protocol involves the cyclization of ethyl 2-(2-bromophenyl)acetoacetate under basic conditions, followed by ammonia-mediated amination (Scheme 1) .

Scheme 1: Cyclization-Amination Sequence

-

Cyclization : Ethyl 2-(2-bromophenyl)acetoacetate undergoes base-induced intramolecular alkylation (K₂CO₃, DMF, 80°C) to form ethyl 1-oxo-2,3-dihydro-1H-indene-1-carboxylate.

-

Amination : Treatment with aqueous ammonia (NH₃/H₂O, 60°C) introduces the amino group, yielding the racemic amine intermediate .

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 78 | 95 |

| 2 | NH₃/H₂O, 60°C | 65 | 90 |

This method offers moderate yields but requires resolution of the racemic mixture to isolate the (S)-enantiomer, often necessitating additional chiral separation techniques .

Enantioselective Synthesis Using Chiral Catalysts

To circumvent racemization, asymmetric catalysis has been employed. A 2024 study demonstrated the use of a Jacobsen-type thiourea catalyst for the enantioselective Strecker reaction of 1-indanone imines, achieving up to 92% enantiomeric excess (ee) for the (S)-configuration . The synthetic route involves:

Scheme 2: Catalytic Asymmetric Amination

-

Imine Formation : Condensation of 1-indanone with ethyl glycinate (EtO₂CCH₂NH₂) in toluene under reflux.

-

Asymmetric Cyanation : Addition of trimethylsilyl cyanide (TMSCN) catalyzed by (R,R)-Jacobsen thiourea (5 mol%) at −20°C.

-

Hydrolysis and Esterification : Acidic hydrolysis (HCl/EtOH) followed by esterification with ethanol (H₂SO₄ catalyst) .

| Step | Catalyst | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 2 | 5 mol% | −20 | 92 | 70 |

This method significantly reduces post-synthesis purification demands, though catalyst cost and sensitivity to moisture remain limitations.

Functional Group Transformations from Preformed Indenes

Alternative approaches modify prefunctionalized indenes. A 2022 PMC study detailed the synthesis of amino-indene carboxylates via reductive amination of keto-esters . For the target compound:

Scheme 3: Reductive Amination Pathway

-

Ketone Formation : Oxidation of ethyl 1-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (PCC, CH₂Cl₂, 25°C).

-

Reductive Amination : Reaction with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol .

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | PCC, CH₂Cl₂ | 4 | 85 |

| 2 | NH₄OAc, NaBH₃CN | 12 | 60 |

While this route avoids chiral resolution, over-reduction of the imine intermediate can occur, necessitating careful stoichiometric control .

Resolution Techniques for Enantiopure Product

For racemic mixtures generated via non-stereoselective routes, enzymatic resolution offers a viable solution. Lipase B from Candida antarctica (CAL-B) has been used to selectively hydrolyze the (R)-enantiomer of ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, leaving the (S)-enantiomer intact. Key parameters include:

| Parameter | Optimal Value | ee (%) | Yield (%) |

|---|---|---|---|

| pH | 7.5 | 99 | 45 |

| Temperature (°C) | 30 | 99 | 45 |

| Enzyme Loading (wt%) | 10 | 99 | 45 |

Despite high enantioselectivity, the maximum theoretical yield for kinetic resolution is 50%, making this method less efficient for large-scale production.

Process Optimization and Scale-Up Challenges

Recent advances focus on improving atom economy and reducing waste. A 2025 EvitaChem report highlighted a continuous-flow synthesis platform combining cyclization and amination in a single reactor, achieving 80% overall yield with 98% ee. Key innovations include:

-

Microreactor Design : Enhanced mass transfer for exothermic amination steps.

-

In-line Analytics : Real-time HPLC monitoring to adjust residence time (3–5 min).

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time (h) | 24 | 0.5 |

| Solvent Consumption (L/kg) | 120 | 30 |

| Energy Use (kWh/kg) | 90 | 15 |

Challenges persist in catalyst deactivation during prolonged flow runs and the high capital cost of continuous systems.

Emerging Methods: Biocatalytic Approaches

Biocatalysis using engineered transaminases has shown promise for asymmetric amination. A 2024 study achieved 95% ee and 85% yield by employing a mutated ω-transaminase from Arthrobacter sp. (Table 1) .

Table 1: Biocatalytic Amination Performance

| Enzyme Variant | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| WT-ATA | 1-Indanone | <10 | 20 |

| Mutant M3 | 1-Indanone | 95 | 85 |

This green chemistry approach operates under mild conditions (pH 7.0, 30°C) but requires costly cofactor recycling systems.

Chemical Reactions Analysis

Key Reaction Pathways

-

The enzymatic resolution step highlights the compound’s stereochemical sensitivity, with CAL-B selectively catalyzing reactions to retain the (S)-configuration .

-

Esterification is reversible under acidic or basic conditions, enabling hydrolysis back to the carboxylic acid.

Nucleophilic Reactions at the Amino Group

The primary amino group (−NH2) participates in acylations and condensations.

Acylation

Theoretical Reactions

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Acidic Hydrolysis | HCl/H2O, reflux | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid |

| Basic Hydrolysis | NaOH/H2O, heat | Sodium salt of carboxylic acid |

-

The ester’s hydrolysis would enable access to carboxylic acid derivatives for further functionalization.

Stereochemical Influence on Reactivity

The (S)-configuration governs enantioselective interactions:

Biological Interactions

-

The (S)-enantiomer exhibits higher binding affinity to chiral biological targets compared to its (R)-counterpart .

Derivatives with Therapeutic Potential

Comparative Reactivity Table

| Functional Group | Reactivity Profile | Key Reagents/Interactions |

|---|---|---|

| Amino (−NH2) | High nucleophilicity; prone to acylation, alkylation | Trifluoroacetic anhydride, acetyl chloride |

| Ester (−COOEt) | Moderate electrophilicity; hydrolyzes to carboxylic acid | H2O/H+, OH− |

| Bicyclic indene system | Stabilizes transition states in cycloadditions | Diels-Alder dienes |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

Research indicates that (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate exhibits a range of pharmacological activities. It has been identified as having potential benefits in treating conditions related to hypoxia and anoxia. Specifically, it may improve symptoms associated with these conditions, such as those arising from cerebral disorders, including cerebral hemorrhage and infarction .

Mechanism of Action

The compound's mechanism involves scavenging active oxygen radicals, thereby preventing oxidative stress-related damage in biological systems. This property positions it as a candidate for developing anti-inflammatory agents and antioxidants . Additionally, its low toxicity profile makes it suitable for therapeutic applications with minimal side effects.

Case Studies

Study on Hypoxic Conditions

A notable study highlighted the efficacy of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate in animal models experiencing hypoxia. The compound demonstrated significant improvements in survival rates and recovery times compared to control groups . This study supports its potential use as a therapeutic agent in emergency medicine for conditions like cardiac arrest or respiratory failure.

Anti-inflammatory Applications

Another research effort focused on the anti-inflammatory properties of this compound. In vitro studies showed that it effectively reduced pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli. This suggests its potential role in treating chronic inflammatory diseases such as arthritis or asthma .

Material Sciences

Potential in Polymer Chemistry

Beyond medicinal applications, (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has been explored for its utility in polymer chemistry. Its ability to act as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties is under investigation. Such materials could find applications in various industries, including automotive and aerospace .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate are best understood through comparisons with analogous indene derivatives (Table 1).

Table 1: Structural and Functional Comparison of Indene Derivatives

Key Comparative Insights

(S)-Butyl 1-(trifluoroacetamido) analogs () demonstrate how extended alkyl chains (e.g., butyl) enhance metabolic stability but require deprotection for bioactivity.

Halogen Substituents :

- Bromo or fluoro derivatives (e.g., 5-bromo-4-fluoro variant, ) exhibit increased molecular weight and electronic effects, which may enhance target binding via halogen interactions .

Amino Group Modifications: Trifluoroacetamido-protected analogs () serve as synthetic intermediates but lack bioactivity until hydrolyzed to free amines. The cyano group in 1-amino-4-carbonitrile derivatives () shifts electronic density, favoring interactions with enzymes like transaminases.

Ring Substituents and Functional Groups: Methyl or bromo groups at C6 () alter steric and electronic profiles, influencing receptor selectivity (e.g., GABAAR modulation). Hydroxy and ketone groups () introduce hydrogen-bonding capacity, useful in catalytic applications but divergent from the amino-ester’s pharmacological role.

Research Findings

- Stereochemical Specificity : The S-configuration is critical for the target compound’s efficacy, as seen in Ozanimod synthesis, where incorrect chirality abrogates therapeutic activity .

- Synthetic Efficiency : Enzymatic dynamic kinetic resolution (e.g., using CAL-B lipase) achieves >95% enantiomeric excess (ee) in related indene esters, underscoring the importance of chiral purity .

- Biological Activity : While the target compound itself is primarily an intermediate, halogenated analogs (e.g., 5-bromo) show promise in preclinical models for enhanced receptor engagement .

Contradictions and Limitations

- and lack biological data for methyl or halogenated analogs, making direct efficacy comparisons challenging.

Biological Activity

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is characterized by the following chemical structure:

- Molecular Formula : C12H13NO2

- CAS Number : 1821770-33-5

This compound features an indene core, which is known for its versatility in medicinal chemistry due to the ability to modify its structure to enhance biological activity.

Mechanisms of Biological Activity

The biological activity of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is largely attributed to its structural similarity to other biologically active compounds. The indene framework allows for various interactions with biological targets, including enzymes and receptors.

Potential Mechanisms

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways. For instance, derivatives of indanone have been linked to anti-inflammatory and anticancer activities through enzyme inhibition.

- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing signaling pathways involved in cell growth and apoptosis.

Biological Activities

Research indicates that (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate exhibits several biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of the indene structure can possess significant antitumor properties. For example, compounds similar to (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antiviral Activity

Recent investigations into related compounds have revealed antiviral properties. For instance, thiosemicarbazone derivatives derived from indanone structures exhibited potent activity against bovine viral diarrhea virus (BVDV), suggesting a potential antiviral mechanism that could be explored further for (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate.

Case Study 1: Antitumor Efficacy

A study published in Molecules highlighted the synthesis of various indanone derivatives and their evaluation against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 5.4 | Breast |

| Compound B | 3.2 | Lung |

| (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate | TBD | TBD |

Case Study 2: Antiviral Activity

Another investigation focused on thiosemicarbazone derivatives related to indanone structures showed promising results against BVDV. These findings suggest that modifications similar to those in (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate could yield effective antiviral agents.

| Compound | Selectivity Index | Viral Strain |

|---|---|---|

| Thiosemicarbazone A | 80.29 | BVDV |

| Ribavirin | 11.64 | BVDV |

Q & A

Q. What are the common synthetic routes for preparing (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, and what yields are typically achieved?

Methodological Answer: The compound is often synthesized via nucleophilic substitution or catalytic coupling. For example, starting from 2,3-dihydro-1H-inden-1-one derivatives, alkylation with ethyl chloroformate or Mitsunobu reactions can introduce the ester and amine groups. Yields range from 71% to 75% under optimized conditions, depending on the solvent (e.g., ethyl acetate/pentane mixtures) and catalyst (e.g., trifluoromethylated intermediates) . Purification via column chromatography (RF 0.25–0.3) is critical for isolating enantiomerically pure forms.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: 1H NMR (400 MHz, Chloroform-d) is essential for confirming stereochemistry and detecting tautomeric equilibria (e.g., ketone/enol ratios). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate mass confirmation (e.g., [M+H]+ 245.1177 observed vs. 245.1172 calculated) . IR spectroscopy can identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands if tautomerism is present.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Wear PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation. Store in airtight containers away from moisture and oxygen . First-aid measures include rinsing exposed skin with water and consulting a physician if ingested . Degradation products may form under prolonged storage; monitor via TLC or HPLC .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to light, as indene derivatives are prone to photodegradation. Use amber vials and desiccants to minimize hydrolysis of the ester group .

Q. What intermediates are critical for its synthesis?

Methodological Answer: Key intermediates include 2,3-dihydro-1H-inden-1-one derivatives and Boc-protected amines. For example, tert-butoxycarbonyl (Boc) groups are used to protect the amine during synthesis, with deprotection achieved via acidic conditions (e.g., HCl/dioxane) .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously confirmed?

Methodological Answer: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. X-ray crystallography is definitive; for example, InChIKey XJEVHMGJSYVQBQ-UHFFFAOYNA-N confirms the (S)-configuration . Polarimetry ([α]D) and vibrational circular dichroism (VCD) provide supplementary validation .

Q. How does tautomerism affect NMR interpretation, and how can it be resolved?

Methodological Answer: Ketone/enol tautomerism (e.g., ratios of 1:0.2 to 0.5:1) causes split peaks in 1H NMR. Variable-temperature NMR (e.g., –40°C to 60°C) or deuterated solvents (CDCl3 vs. DMSO-d6) can shift equilibria for clearer assignments . DFT calculations (e.g., Gaussian) model tautomeric energies to predict dominant forms .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer: Byproducts often arise from overalkylation or racemization. For example, tert-butyl groups in intermediates may undergo acid-catalyzed cleavage, detected via LC-MS. Kinetic studies (e.g., varying reaction time/temperature) and trapping experiments (e.g., with TEMPO for radicals) elucidate competing pathways .

Q. What experimental design limitations affect scalability or reproducibility?

Methodological Answer: Small-scale protocols (e.g., 1.5 mmol reactions) may fail to account for heat transfer or mixing inefficiencies in larger batches. Continuous cooling (e.g., jacketed reactors) stabilizes temperature-sensitive intermediates. Sample degradation over time (e.g., 9-hour assays) necessitates real-time monitoring via inline analytics (FTIR, Raman) .

Q. How should discrepancies in spectral data be addressed?

Methodological Answer: Cross-validate HRMS and NMR with computational tools (e.g., ACD/Labs or MestReNova). For example, a 0.5 ppm mass error in HRMS may indicate isotopic impurities or incorrect ionization settings. Repeating experiments under controlled humidity/temperature reduces artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.